Methyl 2-(2-methylpropanamido)prop-2-enoate
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Overview
Description
Methyl 2-(2-methylpropanamido)prop-2-enoate is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylpropanamido)prop-2-enoate typically involves the reaction of methyl acrylate with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a base or an acid to facilitate the formation of the ester and amide bonds. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpropanamido)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester or amide groups to alcohols or amines, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxid
Properties
CAS No. |
415894-79-0 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-(2-methylpropanoylamino)prop-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(10)9-6(3)8(11)12-4/h5H,3H2,1-2,4H3,(H,9,10) |
InChI Key |
YHCQFKMFQBNPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(=C)C(=O)OC |
Origin of Product |
United States |
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